N-phenyl-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine
Overview
Description
“N-phenyl-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine” is a chemical compound with the molecular formula C10H5F6N3 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, which includes the compound , has been a subject of research. The synthesis process often involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H5F6N3/c11-9(12,13)5-3-6(10(14,15)16)18-8-4(5)1-2-7(17)19-8/h1-3H,(H2,17,18,19) .Physical and Chemical Properties Analysis
“this compound” is a solid substance at room temperature . It has a molecular weight of 281.16 .Scientific Research Applications
Catalysis and Synthesis
N-phenyl-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine compounds have shown effectiveness in catalytic processes. For example, derivatives of this compound have been utilized in the catalyzed dehydrative condensation between carboxylic acids and amines. This process is significant in peptide synthesis and other organic reactions (Wang, Lu, & Ishihara, 2018).
Polymer Chemistry
In polymer chemistry, various derivatives of this compound have been synthesized and evaluated for their properties. These compounds are used in creating fluorinated polyimides, known for their solubility in organic solvents and high thermal stability. These polyimides have potential applications in electronics due to their low dielectric constants and high thermal resistance (Chung, Lee, Lin, & Hsiao, 2009).
Optoelectronic Applications
Compounds based on this compound have been explored in optoelectronics, particularly in the development of organic light-emitting diodes (OLEDs). These derivatives demonstrate strong blue electroluminescence, which is crucial for high-quality display technology (Zhu, Zhang, Peng, Zhang, Zhou, Chen, Song, Qu, & Wong, 2021).
Medicinal Chemistry
In medicinal chemistry, certain derivatives of this compound have shown antimicrobial activity. For example, a study synthesized novel derivatives and tested them against various bacterial strains, demonstrating promising activity against Bacillus subtilis and Candida albicans strains (Bhoomandla, Kanuparthy, Gundla, & Bobbala, 2020).
Material Science
In material science, this compound has been used in the synthesis of novel fluorinated polyimides. These materials are characterized by their high solubility, low moisture absorption, and excellent thermal stability, making them suitable for advanced material applications, such as in aerospace and electronics (Chung, Tzu, & Hsiao, 2006).
Safety and Hazards
Properties
IUPAC Name |
N-phenyl-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F6N3/c17-15(18,19)11-8-12(16(20,21)22)24-14-10(11)6-7-13(25-14)23-9-4-2-1-3-5-9/h1-8H,(H,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQJLXSHRMIUOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F6N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401191250 | |
Record name | N-Phenyl-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401191250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
241488-32-4 | |
Record name | N-Phenyl-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=241488-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Phenyl-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401191250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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